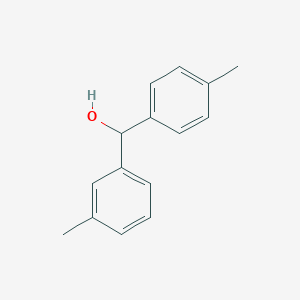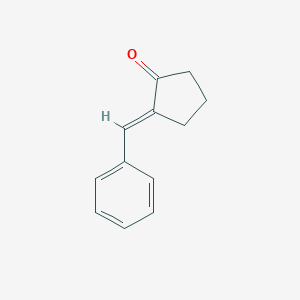
2-Benzylidenecyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylidenecyclopentanone, also known as dibenzalacetone, is a yellow crystalline compound that belongs to the family of chalcones. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Benzylidenecyclopentanone is not fully understood. However, it has been suggested that it may exert its biological activities through various mechanisms such as inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis.
Effets Biochimiques Et Physiologiques
2-Benzylidenecyclopentanone has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various bacteria and fungi, reduce inflammation, scavenge free radicals, and induce cell death in cancer cells. It has also been shown to modulate the expression of various genes and proteins involved in cellular processes such as cell cycle regulation, apoptosis, and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Benzylidenecyclopentanone in lab experiments include its easy synthesis, availability, and low cost. It also exhibits a wide range of biological activities, making it a versatile compound for various applications. However, its limitations include its low solubility in water, which may limit its use in aqueous-based experiments. It also exhibits low bioavailability, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for the research on 2-Benzylidenecyclopentanone. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another direction is to investigate its mechanism of action and identify its molecular targets. Furthermore, the development of more efficient and sustainable synthesis methods for 2-Benzylidenecyclopentanone is also an area of interest for future research.
In conclusion, 2-Benzylidenecyclopentanone is a versatile compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new therapeutic agents and the development of more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 2-Benzylidenecyclopentanone can be achieved through the Claisen-Schmidt condensation reaction. In this reaction, benzaldehyde and acetone are mixed in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the benzaldehyde to form 2-Benzylidenecyclopentanone. The reaction can be carried out under various conditions such as reflux, microwave irradiation, or ultrasound-assisted methods.
Applications De Recherche Scientifique
2-Benzylidenecyclopentanone has been extensively studied for its potential applications in various scientific fields. It has been reported to exhibit antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. It has also been used as a precursor for the synthesis of various organic compounds such as flavonoids, coumarins, and pyrazoles.
Propriétés
Numéro CAS |
1921-90-0 |
|---|---|
Nom du produit |
2-Benzylidenecyclopentanone |
Formule moléculaire |
C12H12O |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
(2E)-2-benzylidenecyclopentan-1-one |
InChI |
InChI=1S/C12H12O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2/b11-9+ |
Clé InChI |
ZFJFROHCPHULKY-PKNBQFBNSA-N |
SMILES isomérique |
C1C/C(=C\C2=CC=CC=C2)/C(=O)C1 |
SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C1 |
SMILES canonique |
C1CC(=CC2=CC=CC=C2)C(=O)C1 |
Synonymes |
(E)-2-benzylidenecyclopentanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



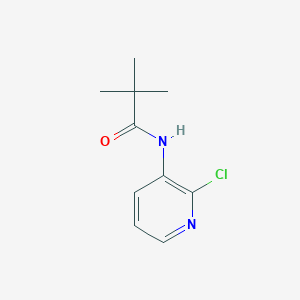



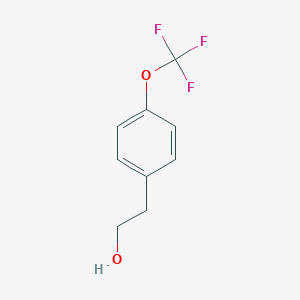
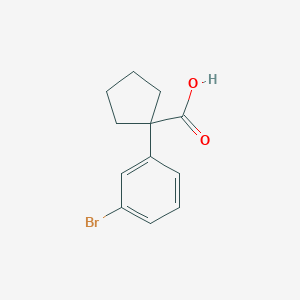
![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)
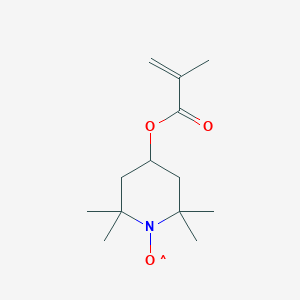
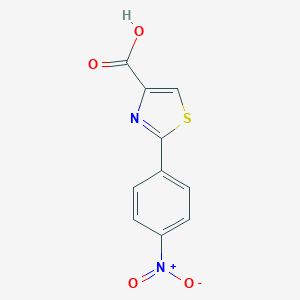
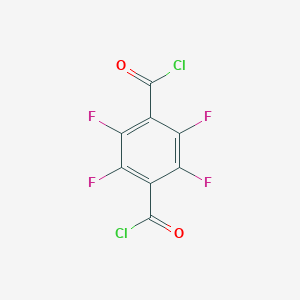

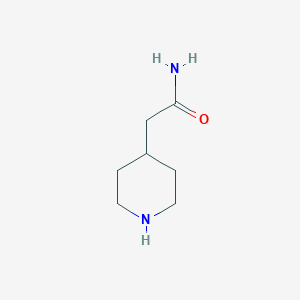
![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)
